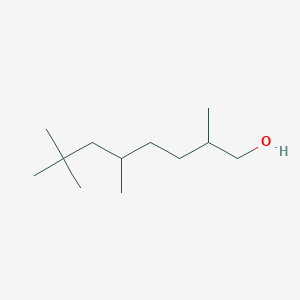
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a nitroethenyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid typically involves the nitration of 5-Chloro-2-hydroxybenzoic acid followed by the introduction of the nitroethenyl group. The process begins with the chlorination of salicylic acid to produce 5-Chloro-2-hydroxybenzoic acid. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position. The final step involves the condensation of the nitro group with an appropriate aldehyde to form the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzaldehyde or this compound.
Reduction: Formation of 5-Chloro-2-hydroxy-3-((E)-2-aminoethenyl)benzoic acid.
Substitution: Formation of 5-Amino-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid or 5-Thio-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid.
科学研究应用
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and chlorine groups contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-3-((E)-2-nitroethenyl)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-3-((E)-2-nitroethenyl)benzoic acid: Lacks the hydroxyl group, impacting its solubility and reactivity.
Uniqueness
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid is unique due to the presence of all three functional groups (chlorine, hydroxyl, and nitroethenyl), which contribute to its distinct chemical and biological properties
属性
| 111870-28-1 | |
分子式 |
C9H6ClNO5 |
分子量 |
243.60 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-3-[(E)-2-nitroethenyl]benzoic acid |
InChI |
InChI=1S/C9H6ClNO5/c10-6-3-5(1-2-11(15)16)8(12)7(4-6)9(13)14/h1-4,12H,(H,13,14)/b2-1+ |
InChI 键 |
YGPTYDDNIZOMFL-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C=C(C(=C1/C=C/[N+](=O)[O-])O)C(=O)O)Cl |
规范 SMILES |
C1=C(C=C(C(=C1C=C[N+](=O)[O-])O)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




